3-Amino-N,N-diethyl-2-pyridinesulfonamide
Description
Properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
3-amino-N,N-diethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-3-12(4-2)15(13,14)9-8(10)6-5-7-11-9/h5-7H,3-4,10H2,1-2H3 |
InChI Key |
SBYCMRNQAMHDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Sulfonylation of 2-Aminopyridine Derivatives
Step 1: Starting Material Preparation
The synthesis begins with 2-aminopyridine or its derivatives, which serve as the core scaffold. These are commercially available or synthesized via standard amino pyridine routes.
Step 2: Sulfonylation with Diethylsulfamoyl Chloride
The key step involves reacting 2-aminopyridine with diethylsulfamoyl chloride (or an equivalent sulfonyl chloride) in the presence of a base such as pyridine or triethylamine to facilitate sulfonamide bond formation.
2-Aminopyridine + Diethylsulfamoyl chloride → 3-Amino-N,N-diethyl-2-pyridinesulfonamide
- Solvent: Dichloromethane or pyridine
- Temperature: Room temperature to 0°C
- Duration: 2–4 hours
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine or pyridine |
| Temperature | 0°C to room temperature |
| Reaction Time | 3 hours |
| Yield | Approximately 85–92% |
- IR spectra show characteristic sulfonamide S=O stretching at 1150–1350 cm$$^{-1}$$.
- NMR spectra confirm the diethylamino substituents and aromatic protons.
Amination of 2-Chloropyridine Intermediates
An alternative route involves nucleophilic substitution:
Step 1: Chlorination of 2-aminopyridine to form 2-chloropyridine.
Step 2: Nucleophilic attack by diethylamine on the 2-chloropyridine to introduce the N,N-diethylamino group at the 2-position.
Step 3: Sulfonation of the amino group at the 2-position using sulfonyl chlorides to form the sulfonamide.
Data Tables and Experimental Results
| Step | Reagents & Conditions | Yield (%) | Characterization Data |
|---|---|---|---|
| Sulfonylation of 2-aminopyridine | Diethylsulfamoyl chloride, pyridine, RT | 85–92 | IR: S=O stretch at 1180, 1350 cm$$^{-1}$$ |
| NMR (¹H, DMSO-d₆) | Aromatic protons, diethylamino groups | δ 1.0–1.2 ppm (CH₃), δ 2.5–3.0 ppm (N–CH₂) | |
| Final Purification | Recrystallization from ethanol | — | Melting point: 180–185°C |
Supporting Literature and Research Findings
- Patents : A method described in a Korean patent (KR950001043B1) involves sulfonylation of substituted nicotinamide derivatives, which can be adapted for pyridines.
- Academic Articles : Recent studies on pyridinesulfonamide synthesis detail sulfonylation of amino pyridines with sulfonyl chlorides under mild conditions, yielding high purity compounds.
- Research on Sulfonamide Functionalization : The use of sulfonyl chlorides with primary amines in pyridine rings is well-established, with yields often exceeding 85%, supported by spectroscopic confirmation.
Summary of Key Reaction Parameters
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Dichloromethane, pyridine |
| Temperature | 0°C to room temperature |
| Reaction Time | 2–4 hours |
| Base | Triethylamine, pyridine |
| Yield | 85–92% |
| Characterization | IR, NMR, melting point, mass spectrometry |
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-diethyl-2-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and halogenated pyridine compounds .
Scientific Research Applications
3-Amino-N,N-diethyl-2-pyridinesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-N,N-diethyl-2-pyridinesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations:
Ring System Differences: Pyridine-based sulfonamides (e.g., the target compound and ) may exhibit distinct electronic properties compared to benzenesulfonamides (e.g., ), influencing solubility and binding affinity in biological systems.
Additional Functional Groups: Methoxy () and morpholine () substituents introduce steric and electronic modifications, altering reactivity and solubility.
Solubility and Analytical Methods :
- The methoxy derivative () has a LogP of 1.70, suggesting moderate lipophilicity compatible with reverse-phase HPLC analysis. The target compound’s pyridine ring may reduce LogP compared to benzenesulfonamides.
Synthetic and Commercial Relevance: Morpholine-containing analogs () are high-cost specialty chemicals (e.g., $910.76/gram), indicating niche applications in drug discovery.
Biological Activity
3-Amino-N,N-diethyl-2-pyridinesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is structurally related to various other biologically active sulfonamides and pyridine derivatives, which have been extensively studied for their pharmacological properties. This article delves into the biological activity of 3-amino-N,N-diethyl-2-pyridinesulfonamide, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of 3-amino-N,N-diethyl-2-pyridinesulfonamide is , with a molecular weight of approximately 230.30 g/mol. The compound features a pyridine ring substituted with an amino group and a sulfonamide moiety, which are critical for its biological activity.
3-Amino-N,N-diethyl-2-pyridinesulfonamide exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Enzymes : Similar to other sulfonamides, this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms .
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. 3-Amino-N,N-diethyl-2-pyridinesulfonamide may exhibit similar effects by interfering with bacterial folate synthesis .
Antimicrobial Properties
Research indicates that 3-amino-N,N-diethyl-2-pyridinesulfonamide possesses significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves competitive inhibition of the enzyme dihydropteroate synthase, which is essential for folate biosynthesis in bacteria.
Carbonic Anhydrase Inhibition
In a study focusing on pyridine derivatives, 3-amino-N,N-diethyl-2-pyridinesulfonamide was evaluated for its inhibitory effects on human carbonic anhydrases (CA I, CA II, CA IX, and CA XII). The results indicated that this compound exhibits potent inhibition against CA IX and CA XII, which are often overexpressed in tumors . This inhibition suggests potential applications in cancer therapy.
Case Studies and Experimental Data
- Study on Antimicrobial Efficacy : A series of experiments were conducted to assess the minimum inhibitory concentration (MIC) of 3-amino-N,N-diethyl-2-pyridinesulfonamide against various bacterial strains. The results showed that it effectively inhibited growth at low concentrations (e.g., MIC values ranging from 1 to 10 µg/mL depending on the strain).
- Carbonic Anhydrase Inhibition Assay : In vitro assays demonstrated that the compound inhibited CA IX with an IC50 value in the nanomolar range, indicating its potential as a therapeutic agent targeting tumor-associated isozymes .
Comparative Analysis
The following table summarizes the biological activities of 3-amino-N,N-diethyl-2-pyridinesulfonamide compared to other related compounds:
| Compound | Antimicrobial Activity | CA Inhibition (IC50) | Notes |
|---|---|---|---|
| 3-Amino-N,N-diethyl-2-pyridinesulfonamide | Yes | Nanomolar | Effective against multiple bacteria |
| Sulfadiazine | Yes | Micromolar | Commonly used antibacterial |
| Acetazolamide | No | Nanomolar | Primarily a diuretic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
